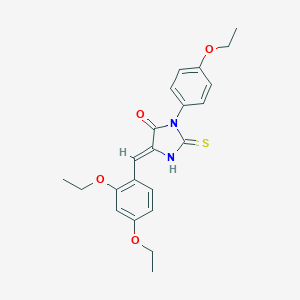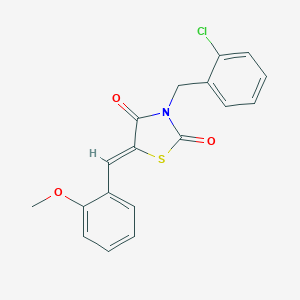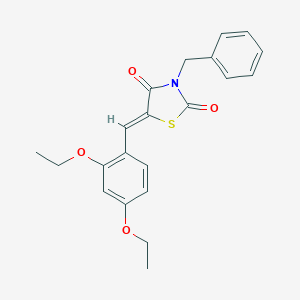![molecular formula C23H22N2O7S B300989 {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300989.png)
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid, also known as EMOTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMOTA is a synthetic molecule that belongs to the family of thiazolidinone derivatives and has shown promising results in scientific research.
作用機序
The mechanism of action of {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has been reported to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the advantages of using {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid. One direction is to further investigate its potential use in the treatment of various diseases such as diabetes, neurodegenerative diseases, and cardiovascular diseases. Another direction is to explore its potential as a drug delivery system due to its ability to bind to proteins and other biomolecules. Additionally, the development of new synthetic methods for {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid and its derivatives could lead to the discovery of new compounds with improved properties.
合成法
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid can be synthesized by the reaction between 2-methoxyphenol and 4-ethoxycarbonylbenzaldehyde in the presence of a base such as sodium methoxide. The resulting product is then reacted with thiosemicarbazide to obtain the desired thiazolidinone derivative. The final step involves the reaction of the thiazolidinone derivative with 4-bromo-2-methoxyphenylacetic acid to obtain {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid.
科学的研究の応用
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has shown potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to possess anti-inflammatory, antioxidant, and antitumor properties. {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has also been studied for its potential use in the treatment of diabetes, neurodegenerative diseases, and cardiovascular diseases.
特性
製品名 |
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid |
|---|---|
分子式 |
C23H22N2O7S |
分子量 |
470.5 g/mol |
IUPAC名 |
2-[4-[(Z)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C23H22N2O7S/c1-4-31-22(29)15-6-8-16(9-7-15)24-23-25(2)21(28)19(33-23)12-14-5-10-17(18(11-14)30-3)32-13-20(26)27/h5-12H,4,13H2,1-3H3,(H,26,27)/b19-12-,24-23? |
InChIキー |
AQRFEADZSBFZMV-JWIFITGBSA-N |
異性体SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)S2)C |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300912.png)
![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)


![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)
![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)



![5-{3-Chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300928.png)
![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)